molecular formula C12H12N2O3 B2551848 5-(4-Cyanoanilino)-5-oxopentanoic acid CAS No. 138109-34-9

5-(4-Cyanoanilino)-5-oxopentanoic acid

Cat. No.: B2551848
CAS No.: 138109-34-9
M. Wt: 232.239
InChI Key: WEBMHBYOOJFPSY-UHFFFAOYSA-N
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Description

5-(4-Cyanoanilino)-5-oxopentanoic acid is an organic compound characterized by the presence of a cyano group (-CN) attached to an aniline ring, which is further connected to a pentanoic acid chain

Scientific Research Applications

5-(4-Cyanoanilino)-5-oxopentanoic acid has diverse applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

While the specific mechanism of action for “5-(4-Cyanoanilino)-5-oxopentanoic acid” is not known, similar compounds have been studied for their inhibitory effects on certain enzymes .

Safety and Hazards

Safety data for similar compounds, such as 4-Aminobenzonitrile, indicate that they can cause skin and eye irritation, and are harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanoanilino)-5-oxopentanoic acid typically involves the reaction of 4-cyanoaniline with a suitable pentanoic acid derivative under controlled conditions. One common method involves the use of N-(2-chloroacetyl)-4-cyanoaniline, which is then reacted with a pentanoic acid derivative to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanoanilino)-5-oxopentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Cyanoanilino)-4-oxobutanoic acid: Similar structure but with a shorter carbon chain.

    N-(2-chloroacetyl)-4-cyanoaniline: Used as an intermediate in the synthesis of 5-(4-Cyanoanilino)-5-oxopentanoic acid.

Uniqueness

This compound is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its longer carbon chain compared to similar compounds may influence its reactivity and interactions with molecular targets .

Properties

IUPAC Name

5-(4-cyanoanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c13-8-9-4-6-10(7-5-9)14-11(15)2-1-3-12(16)17/h4-7H,1-3H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBMHBYOOJFPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of dihydro-2H-pyran-2,6(3H)-dione (483 mg, 4.23 mmol) and 4-aminobenzonitrile (500 mg, 4.23 mmol) in THF (15 mL) was heated with reflux for 14 hr. The reaction solution was concentrated under reduced pressure, and the precipitate was washed with ethyl acetate to give 5-(4-cyanophenylamino)-5-oxopentanoic acid (782 mg, 3.37 mmol, 80%) as a pale-yellow powder.
Quantity
483 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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